8-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
8-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine: is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the methyl and phenyl groups at specific positions on the imidazo[1,2-a]pyridine core.
Amidation: Formation of the amine group by reacting with suitable amine precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could potentially reduce any nitro or carbonyl groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield alcohols or ketones, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in the synthesis of more complex molecules. Biology : It may exhibit biological activity, making it a candidate for drug discovery and development. Medicine : Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties. Industry : The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, it might involve:
Binding to specific molecular targets: Such as enzymes, receptors, or DNA.
Modulating biochemical pathways: Affecting processes like signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds: : Other imidazo[1,2-a]pyridine derivatives with similar structures. Uniqueness : The specific substitution pattern (methyl and phenyl groups) might confer unique biological activity or chemical reactivity compared to other compounds in the same class.
Properties
Molecular Formula |
C22H21N3 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
8-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H21N3/c1-15-10-12-18(13-11-15)20-22(23-19-9-5-4-7-16(19)2)25-14-6-8-17(3)21(25)24-20/h4-14,23H,1-3H3 |
InChI Key |
CEOTVXDFRXIJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)NC4=CC=CC=C4C |
Origin of Product |
United States |
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